

Heptamidine dimethanesulfonate CAS number and properties

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Compound of Interest

Compound Name: *Heptamidine dimethanesulfonate*

Cat. No.: *B15559984*

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Heptamidine Dimethanesulfonate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Heptamidine dimethanesulfonate is a novel aromatic diamidine that has emerged as a significant subject of research due to its potential therapeutic applications in oncology and genetic disorders. This technical guide provides a comprehensive overview of its core properties, including its CAS number and physicochemical characteristics. It delves into its mechanisms of action, focusing on its role as a potent inhibitor of the S100B protein in malignant melanoma and its ability to mitigate splicing defects in myotonic dystrophy. This document adheres to stringent data presentation standards, with quantitative information summarized in structured tables and detailed experimental methodologies provided for key studies. Furthermore, critical signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of its biological activity and research applications.

Chemical and Physical Properties

Heptamidine dimethanesulfonate is a white to off-white solid. Its fundamental chemical and physical properties are summarized below for easy reference.

Property	Value
CAS Number	161374-55-6
Molecular Formula	C ₂₃ H ₃₆ N ₄ O ₈ S ₂
Molecular Weight	560.68 g/mol
IUPAC Name	4,4'-(heptane-1,7-diylbis(oxy))dibenzimidamide;dimethanesulfonic acid
Physical Form	Solid
Color	Off-white to light yellow
Solubility	Soluble in DMSO
Storage	Store at 2-8°C in an inert atmosphere

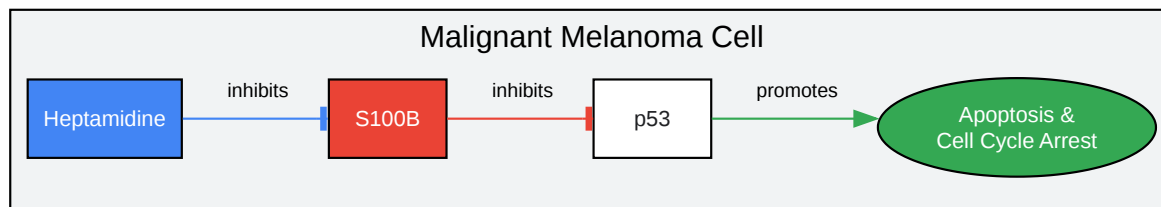
Mechanism of Action and Therapeutic Potential

Heptamidine dimethanesulfonate exhibits distinct mechanisms of action in different pathological contexts, highlighting its versatility as a potential therapeutic agent.

Malignant Melanoma: S100B Inhibition

In malignant melanoma, a significant number of tumors overexpress the calcium-binding protein S100B. This protein plays a crucial role in tumor progression by binding to and inhibiting the tumor suppressor protein p53.^{[1][2]} This interaction prevents p53 from carrying out its normal functions of inducing apoptosis (programmed cell death) and cell cycle arrest in cancerous cells.

Heptamidine was specifically designed through molecular dynamics simulations to bind with high affinity to the p53-binding pocket on S100B. By occupying this site, heptamidine acts as a competitive inhibitor, preventing the S100B-p53 interaction. This frees p53 to resume its tumor-suppressive activities, leading to the selective killing of melanoma cells that are dependent on S100B overexpression for their survival.



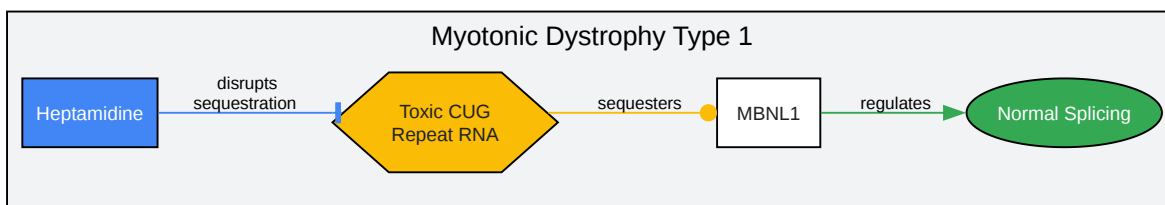
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S100B-p53 signaling pathway in melanoma.

Myotonic Dystrophy: Rescue of Splicing Defects

Myotonic Dystrophy Type 1 (DM1) is a genetic disorder caused by an expansion of a CTG trinucleotide repeat in the DMPK gene.[3] When transcribed into RNA, these expanded CUG repeats form hairpin structures that are toxic to the cell. These toxic RNA molecules sequester essential splicing factors, most notably the Muscleblind-like (MBNL1) protein.[4][5] The sequestration of MBNL1 prevents it from performing its normal role in regulating the alternative splicing of numerous pre-mRNAs, leading to the wide range of symptoms observed in DM1.[6]

Heptamidine and related compounds have been shown to interact with these toxic CUG repeat RNAs.[7][8] It is hypothesized that heptamidine binds to the RNA hairpins, disrupting the interaction with MBNL1 and leading to its release. The freed MBNL1 can then resume its normal function in regulating pre-mRNA splicing, thereby rescuing the splicing defects associated with myotonic dystrophy.[8]



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Mechanism of heptamidine in myotonic dystrophy.

Experimental Protocols

The following sections outline the methodologies for key experiments involving **Heptamidine dimethanesulfonate**.

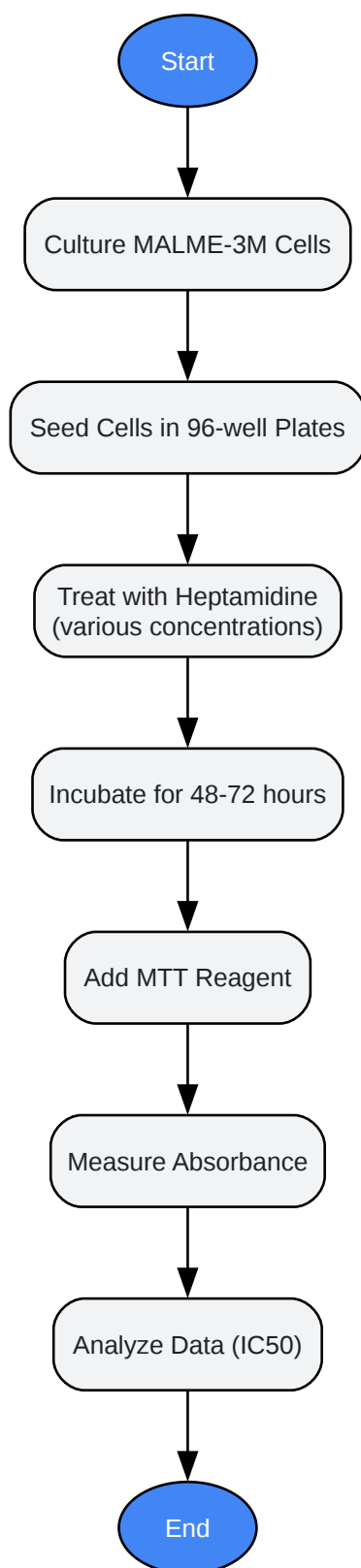
Cell Viability Assay in Melanoma Cells

Objective: To determine the effect of **Heptamidine dimethanesulfonate** on the viability of malignant melanoma cells with varying S100B expression levels.

Cell Line: MALME-3M (human malignant melanoma, high S100B expression).

Methodology:

- **Cell Culture:** MALME-3M cells are cultured in Iscove's Modified Dulbecco's Medium (IMDM) supplemented with 20% fetal bovine serum (FBS) and maintained at 37°C in a humidified atmosphere with 5% CO₂.
- **Seeding:** Cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
- **Treatment:** A stock solution of **Heptamidine dimethanesulfonate** is prepared in DMSO and serially diluted in culture medium to achieve the desired final concentrations. The culture medium is replaced with the medium containing different concentrations of **Heptamidine dimethanesulfonate**. A vehicle control (DMSO) is also included.
- **Incubation:** The treated cells are incubated for a specified period (e.g., 48 or 72 hours).
- **Viability Assessment:** Cell viability is assessed using a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The MTT reagent is added to each well and incubated for 2-4 hours. The resulting formazan crystals are solubilized with a solubilization buffer (e.g., DMSO or a solution of SDS in HCl), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
- **Data Analysis:** The absorbance values are normalized to the vehicle control to determine the percentage of cell viability. Dose-response curves are generated to calculate the IC₅₀ (half-maximal inhibitory concentration) value.



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Workflow for cell viability assay.

In Vivo Efficacy in a Myotonic Dystrophy Mouse Model

Objective: To evaluate the in vivo efficacy of **Heptamidine dimethanesulfonate** in rescuing splicing defects in a mouse model of myotonic dystrophy.

Animal Model: HSA-LR (human skeletal actin - long repeat) transgenic mice, which express high levels of RNA containing 250 CUG repeats in skeletal muscle.[9]

Methodology:

- **Animal Housing and Acclimation:** HSA-LR mice are housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water. Animals are acclimated for at least one week before the start of the experiment.
- **Drug Preparation and Administration:** **Heptamidine dimethanesulfonate** is dissolved in a suitable vehicle (e.g., saline or PBS). The solution is administered to the mice via a specific route, such as intraperitoneal (IP) injection, at a predetermined dose and frequency (e.g., daily for a set number of weeks). A control group receives vehicle injections.
- **Monitoring:** Animals are monitored regularly for any signs of toxicity, and body weight is recorded.
- **Tissue Collection:** At the end of the treatment period, mice are euthanized, and skeletal muscle tissues (e.g., tibialis anterior, gastrocnemius) are collected.
- **RNA Extraction and RT-PCR:** Total RNA is extracted from the muscle tissues. Reverse transcription-polymerase chain reaction (RT-PCR) is performed to analyze the alternative splicing of specific pre-mRNAs known to be mis-spliced in myotonic dystrophy (e.g., *Clcn1*, *Atp2a1*).
- **Data Analysis:** The ratio of spliced isoforms is quantified using gel electrophoresis and densitometry or by quantitative PCR. The splicing patterns in the heptamidine-treated group are compared to those in the vehicle-treated and wild-type control groups to determine the extent of splicing rescue.

Conclusion

Heptamidine dimethanesulfonate is a promising small molecule with well-defined mechanisms of action against malignant melanoma and myotonic dystrophy. Its ability to selectively target the S100B protein and disrupt toxic RNA structures underscores the potential of structure-based drug design. The experimental protocols detailed in this guide provide a framework for further investigation into its therapeutic efficacy and safety profile. As research progresses, **Heptamidine dimethanesulfonate** may offer new hope for patients with these challenging diseases.

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